9-cyclohexyl-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
9-cyclohexyl-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N6O2/c1-24-19-18(20(29)28(22(24)30)16-15-25-11-6-3-7-12-25)27-14-8-13-26(21(27)23-19)17-9-4-2-5-10-17/h17H,2-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBMDSVXIFHFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4CCCN(C4=N2)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-cyclohexyl-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS Number: 923482-46-6) is a novel synthetic derivative with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
The molecular weight of this compound is 414.5 g/mol , and its structure features a complex arrangement typical of purine derivatives. The synthesis involves multi-step reactions that typically include the formation of the pyrimidine and purine cores through cyclization processes. The introduction of substituents such as cyclohexyl and piperidine enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O2 |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 923482-46-6 |
| Solubility | Moderate in DMSO |
Anticancer Activity
Recent studies have indicated that purine derivatives exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown cytotoxic effects against various cancer cell lines:
- Cell Lines Tested :
- A549 (lung adenocarcinoma)
- HeLa (cervical carcinoma)
- CFPAC-1 (pancreatic adenocarcinoma)
- SW620 (colorectal adenocarcinoma)
In one study, a related pyrrolo[2,3-d]pyrimidine derivative was reported to have an IC50 value of 0.79 µM against CFPAC-1 cells, indicating potent growth inhibition through apoptosis induction .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example:
- Apoptosis Induction : Compounds similar to the one under study activate mitochondrial pathways leading to programmed cell death.
- Kinase Inhibition : Many purine derivatives act as inhibitors of various kinases involved in cancer progression, such as Src and PI3K .
Antimicrobial Activity
In addition to anticancer properties, some derivatives have demonstrated antimicrobial activity. While specific data on the compound is limited, related compounds have shown efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 25 µg/mL .
Case Study 1: Anticancer Efficacy
In a comparative study involving several purine derivatives, researchers synthesized multiple analogs and evaluated their cytotoxicity against human cancer cell lines. The results indicated that modifications at specific positions on the purine ring significantly affected the compounds' potency. For instance, introducing cyclic amines improved binding affinity to target kinases .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on a series of pyrimidine derivatives structurally related to our compound. The findings revealed that substituents on the nitrogen atoms influenced both solubility and biological activity. Compounds with higher lipophilicity exhibited enhanced cytotoxic effects due to improved cellular uptake .
Scientific Research Applications
Research indicates that the compound exhibits several promising biological activities:
Antiviral Activity
Studies have shown that derivatives of purine compounds can inhibit the replication of viruses such as Hepatitis C virus (HCV). The mechanism typically involves:
- Interference with viral RNA synthesis.
- Inhibition of viral enzymes essential for replication.
Case Study : A collaboration with Pharmasset Inc. demonstrated that specific purine analogs could effectively inhibit HCV replication. Structural modifications in these compounds were critical for enhancing their antiviral potency.
Cytotoxic Effects
The cytotoxic potential of this compound has been investigated in various cancer cell lines. Preliminary findings suggest that it may possess significant cytostatic effects:
- Related purine derivatives have shown IC50 values ranging from 0.1 to 10 µM against leukemia cell lines.
Mechanisms of Action :
- Inhibition of Adenosine Deaminase (ADA) : This enzyme plays a crucial role in purine metabolism; its inhibition can lead to increased levels of adenosine, which has various physiological effects including anti-inflammatory actions.
- Interference with Nucleotide Metabolism : By mimicking natural substrates or intermediates in nucleotide synthesis pathways, these compounds can disrupt cellular proliferation.
Data Tables
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of HCV replication | Pharmasset Inc. Collaboration |
| Cytotoxic | Significant cytostatic effects in leukemia cell lines | Preliminary Findings |
| ADA Inhibition | Increased adenosine levels leading to anti-inflammatory actions | General Mechanism |
| Nucleotide Metabolism | Disruption of cellular proliferation | General Mechanism |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for confirming the molecular structure of this compound?
- Methodological Answer:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Use - and -NMR to resolve the cyclohexyl, piperidinylethyl, and tetrahydropyrimido-purine core. Assign peaks by comparing chemical shifts to structurally analogous compounds (e.g., substituent effects on purine derivatives) .
-
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO) by matching observed [M+H] or [M+Na] ions with theoretical values .
-
X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities, particularly the cyclohexyl and piperidinyl conformations .
Table 1: Key Analytical Parameters
Technique Critical Parameters Example Reference -NMR Solvent (CDCl/DMSO-d), δ 1.2–3.5 (cyclohexyl protons) HRMS Ionization mode (ESI+), mass error < 2 ppm
Q. What are the foundational steps for synthesizing this compound?
- Methodological Answer:
- Core Assembly : Start with a purine-2,4-dione scaffold. Introduce the cyclohexyl group via nucleophilic substitution or Suzuki coupling under inert atmosphere .
- Piperidinylethyl Functionalization : Use Mitsunobu or alkylation reactions to attach the 2-piperidin-1-ylethyl moiety. Optimize solvent (e.g., DMF, THF) and base (e.g., NaH, KCO) to minimize side reactions .
- Purification : Employ column chromatography (silica gel, gradient elution with CHCl/MeOH) or recrystallization to achieve >95% purity .
Q. How is initial biological activity screening conducted for this compound?
- Methodological Answer:
- In Vitro Assays : Test kinase inhibition (e.g., CDK2, Aurora kinases) using fluorescence polarization or ADP-Glo™ assays. Compare IC values to known inhibitors .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 0.1–100 µM .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing impurities?
- Methodological Answer:
-
Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) systematically. Use response surface methodology to identify optimal conditions .
-
Impurity Tracking : Employ LC-MS to detect byproducts (e.g., dealkylated intermediates). Adjust stoichiometry of alkylating agents to suppress competing pathways .
Table 2: Critical Reaction Parameters
Parameter Optimal Range Impact on Yield Temperature 60–80°C Higher yields at elevated temps but risk decomposition Solvent THF/DMF (3:1) Balances solubility and reactivity
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer:
- Comparative Analysis : Overlay spectra with structurally similar compounds (e.g., ’s fluorobenzyl analog) to identify electronic or steric effects .
- Dynamic NMR Studies : Probe conformational flexibility (e.g., piperidinyl ring flipping) by varying temperature or solvent .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
Q. What strategies address discrepancies between in vitro and in vivo biological activity?
- Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and CYP450 metabolism using LC-MS/MS .
- Prodrug Design : Modify the cyclohexyl or piperidinyl groups to enhance bioavailability. Test ester or carbamate prodrugs in animal models .
Q. How to develop a predictive model for structure-activity relationships (SAR)?
- Methodological Answer:
- QSAR Modeling : Curate a dataset of analogs (e.g., substituent variations from –3). Use machine learning (Random Forest, SVM) to correlate descriptors (logP, polar surface area) with bioactivity .
- Molecular Docking : Map binding interactions with target proteins (e.g., CDK2 PDB: 1AQ1). Validate predictions via mutagenesis studies .
Q. What advanced techniques characterize trace impurities or degradation products?
- Methodological Answer:
- HPLC-PDA/HRMS : Use C18 columns (ACQUITY UPLC®) with 0.1% formic acid in HO/ACN gradients. Detect impurities at 0.1% levels .
- Forced Degradation Studies : Expose the compound to heat, light, or pH extremes. Identify degradation pathways (e.g., hydrolysis of the dione moiety) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
